
2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
説明
“2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride” is a chemical compound with the molecular weight of 176.6 . The compound is part of a unique class of chemicals known as pyrazole-bearing compounds, which are known for their diverse pharmacological effects .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H8N2O2.ClH/c1-8-4-5(3-7-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H . This indicates the presence of a pyrazole ring in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 176.6 .科学的研究の応用
Synthetic Utility in Organic Chemistry
Pyrazole derivatives, similar in structure to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride, have been extensively used in organic synthesis. For instance, the synthesis of pyrazole derivatives involves the creation of compounds with potential as intermediates in the development of pharmaceuticals and agrochemicals. These compounds display a variety of biological activities, which make them significant in medicinal chemistry. The research on these derivatives provides insights into their synthetic routes, structural characterization, and potential applications in creating more complex molecules (Li-qun Shen et al., 2012; L. Smyth et al., 2007).
Coordination Chemistry and Ligand Design
Pyrazole-based ligands, akin to the subject compound, have shown promise in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural properties, reactivity, and potential applications in catalysis, material science, and bioinorganic chemistry. The selective coordination properties of such ligands offer pathways to novel metal-organic frameworks and catalysts (T. Hadda et al., 2007).
Fluorescent Properties and Materials Science
The fluorescent properties of pyrazoline compounds, closely related to this compound, have been explored for potential applications in materials science. These studies focus on the emission properties of pyrazolines under UV irradiation, which can be utilized in the design of optical materials, sensors, and organic light-emitting diodes (OLEDs) (A. Hasan et al., 2011).
Catalysis and Green Chemistry
Research into pyrazole derivatives has extended into their use as catalysts or catalytic ligands in various organic transformations. These studies aim to develop more efficient, selective, and environmentally friendly catalytic processes. Pyrazole derivatives have been investigated for their role in facilitating reactions such as ammoxidation of alcohols and aerobic oxidation, showcasing the versatility and potential of these compounds in catalysis (Jing-Bo Xie et al., 2014).
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s worth noting that the mode of action of a compound is typically characterized by its binding to a target, which can lead to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been known to exert various biological effects .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of a compound .
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-4-5(3-7-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUQQBUUFMODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



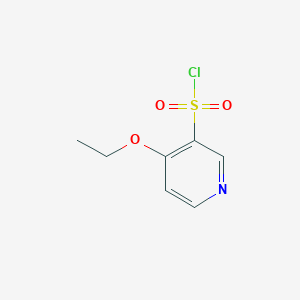
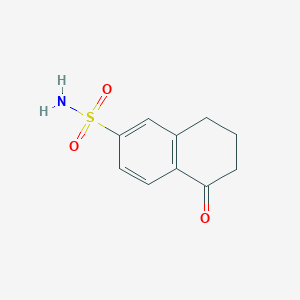

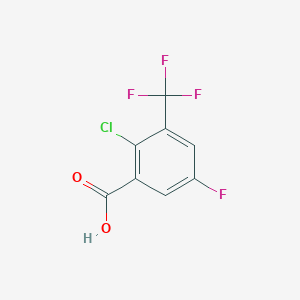
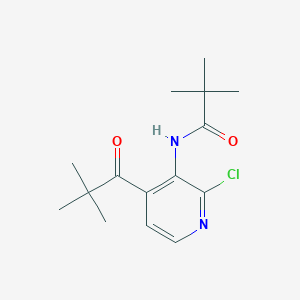
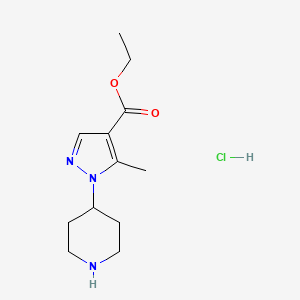
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
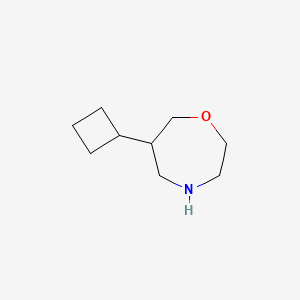

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)